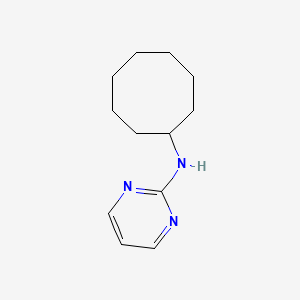![molecular formula C24H25NO3 B4996953 N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B4996953.png)
N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide, also known as BRL37344, is a selective β3-adrenoceptor agonist. It was first synthesized in the 1980s and has been widely studied for its potential therapeutic applications.
作用机制
N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide selectively activates β3-adrenoceptors, which are predominantly expressed in adipose tissue and the cardiovascular system. Activation of β3-adrenoceptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the observed physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and lipid metabolism in animal models, leading to weight loss. It has also been found to improve insulin sensitivity and glucose tolerance in diabetic animals. Furthermore, this compound has been shown to have vasodilatory effects and can reduce blood pressure in animal models of hypertension.
实验室实验的优点和局限性
N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide is a selective β3-adrenoceptor agonist, which makes it a valuable tool for studying the physiological effects of β3-adrenoceptor activation. However, its selectivity for β3-adrenoceptors can also be a limitation, as it may not accurately reflect the effects of non-selective β-adrenoceptor agonists. In addition, the use of this compound in animal studies may not accurately reflect the effects in humans.
未来方向
There are several future directions for the study of N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide. One area of interest is its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases. Further studies are needed to determine the optimal dosage and frequency of administration for these diseases. Another area of interest is the development of more selective β3-adrenoceptor agonists, which may have fewer side effects than non-selective β-adrenoceptor agonists. Finally, the development of new animal models may be useful for studying the physiological effects of this compound in different disease states.
Conclusion:
In conclusion, this compound is a selective β3-adrenoceptor agonist that has been widely studied for its potential therapeutic applications. It selectively activates β3-adrenoceptors, leading to the activation of adenylate cyclase and the production of cAMP. This compound has been shown to have several physiological effects, including increased energy expenditure and lipid metabolism, improved insulin sensitivity and glucose tolerance, and vasodilatory effects. It is a valuable tool for studying the physiological effects of β3-adrenoceptor activation, but its selectivity for β3-adrenoceptors can also be a limitation. Further studies are needed to determine its optimal dosage and frequency of administration for different diseases, develop more selective β3-adrenoceptor agonists, and develop new animal models for studying its effects.
合成方法
N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide can be synthesized by the reaction of 2-(2-methylphenoxy) ethylamine with 2-(4-methylphenoxy) acetaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with benzoyl chloride to form the final product, this compound.
科学研究应用
N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide has been studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and lipid metabolism, leading to weight loss in animal models. In addition, this compound has been found to improve insulin sensitivity and glucose tolerance in diabetic animals. Furthermore, this compound has been shown to have vasodilatory effects and can reduce blood pressure in animal models of hypertension.
属性
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18-11-13-21(14-12-18)28-17-20-8-4-5-9-22(20)24(26)25-15-16-27-23-10-6-3-7-19(23)2/h3-14H,15-17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSUPSYUELZZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-acetyl-3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4996904.png)

![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996911.png)

![3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4996916.png)
![(3S*)-4-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4996924.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4996955.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B4996974.png)
![N'-{4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4996980.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide](/img/structure/B4996986.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)